molecular formula C19H18F3NO4 B2537244 6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol

6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol

Cat. No.: B2537244
M. Wt: 381.3 g/mol
InChI Key: AWQPMEGCCWPTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

RDR 03785 is synthesized through a series of chemical reactions involving morpholino and benzodioxol compounds. The key steps include the formation of the morpholino group and its subsequent attachment to the benzodioxol ring. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of RDR 03785 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

RDR 03785 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of RDR 03785, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

RDR 03785 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the tautomerase activity of MIF and its inhibition.

    Biology: Employed in cell structure studies to understand the role of MIF in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where MIF plays a critical role, such as inflammation and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MIF

Mechanism of Action

RDR 03785 exerts its effects by inhibiting the tautomerase activity of MIF through direct non-covalent interaction. This inhibition disrupts the biological activity of MIF, which is involved in various cellular processes, including inflammation and immune response. The molecular targets and pathways involved include the interaction of RDR 03785 with the active site of MIF, preventing its enzymatic activity .

Comparison with Similar Compounds

RDR 03785 is unique in its specific inhibition of MIF tautomerase activity. Similar compounds include other MIF antagonists such as ISO-1, 4-IPP, and p425. These compounds also inhibit MIF activity but may differ in their chemical structure, potency, and specific applications. RDR 03785 stands out due to its high specificity and effectiveness in inhibiting MIF .

Properties

IUPAC Name

6-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c20-19(21,22)13-3-1-12(2-4-13)18(23-5-7-25-8-6-23)14-9-16-17(10-15(14)24)27-11-26-16/h1-4,9-10,18,24H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQPMEGCCWPTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.